2-Anilinopyridine

Vue d'ensemble

Description

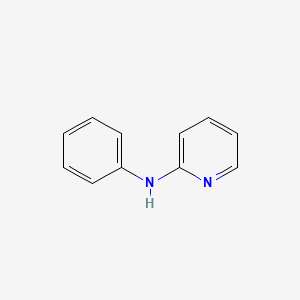

2-Anilinopyridine is an organic compound with the chemical formula C11H10N2. It is a white to pale yellow crystalline solid. This compound is known for its versatility in various chemical reactions and applications, making it a valuable substance in scientific research and industrial processes .

Applications De Recherche Scientifique

2-Anilinopyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Analyse Biochimique

Biochemical Properties

2-Anilinopyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been found to interact with tubulin, a protein that is essential for cell division and structure . The interaction between this compound and tubulin inhibits tubulin polymerization, leading to the arrest of cell division and induction of apoptosis . This compound also interacts with various enzymes involved in metabolic pathways, influencing their activity and function.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been shown to induce apoptosis in cancer cells by inhibiting tubulin polymerization . This inhibition causes the accumulation of cells in the G2/M phase of the cell cycle, ultimately leading to cell death . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by interacting with key proteins and enzymes involved in these processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the colchicine binding site on tubulin, preventing its polymerization and disrupting microtubule formation . This disruption leads to the inhibition of cell division and the induction of apoptosis. Furthermore, this compound can modulate the activity of various enzymes, leading to changes in metabolic pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell division and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tubulin polymerization and induce apoptosis without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including damage to normal cells and tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound has been found to influence pyrimidine metabolism, which is essential for DNA and RNA synthesis . By modulating the activity of enzymes involved in pyrimidine biosynthesis, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular function and gene expression.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The distribution of this compound can affect its activity and function, as well as its ability to interact with target biomolecules.

Subcellular Localization

This compound is localized in various subcellular compartments, where it exerts its biochemical effects. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity and function of this compound can be affected by its localization, as it interacts with different biomolecules in distinct cellular environments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Anilinopyridine can be synthesized through several methods. One common method involves the reaction of 2-chloropyridine with aniline in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Anilinopyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It participates in substitution reactions, where the aniline group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Mécanisme D'action

The mechanism by which 2-Anilinopyridine exerts its effects, particularly in its anticancer activity, involves the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis. The compound binds to the colchicine binding site of tubulin, preventing its polymerization and thus inhibiting cell division .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(N-Methylanilino)pyridine

- 1-Methyl-2-phenylimino derivatives of pyridine and quinoline

- 2,3-Diamino-4-cyanopyrido-[4,3-b]indole

Uniqueness

2-Anilinopyridine is unique due to its specific binding affinity to the colchicine binding site of tubulin, which makes it a potent inhibitor of tubulin polymerization. This property is particularly valuable in the development of anticancer agents, as it can effectively induce apoptosis in cancer cells .

Activité Biologique

2-Anilinopyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological properties, mechanisms of action, and relevant case studies related to this compound, supported by data tables and research findings.

Overview of this compound

This compound is a heterocyclic compound characterized by a pyridine ring substituted with an aniline group. Its structure allows for various interactions with biological targets, making it a candidate for anticancer, antifungal, and antibacterial applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. A series of synthesized dimers exhibited significant growth inhibition against various cancer cell lines, notably prostate cancer (DU145) with a GI50 value of 0.99 μM for compound 4d. The mechanism involves disruption of microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis through various assays including caspase-3 activation and DNA fragmentation analysis .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4d | DU145 (Prostate) | 0.99 | Inhibits tubulin polymerization |

| - | MCF-7 (Breast) | - | Induces apoptosis via mitochondrial dysfunction |

| - | Caco-2 (Colorectal) | - | Cytotoxic effects observed |

Antifungal and Antibacterial Properties

Research has also explored the antifungal and antibacterial activities of derivatives containing the anilinopyridine moiety. For instance, compounds synthesized with vinyl benzylidene aniline substituents demonstrated promising antifungal activity against Candida albicans, with IC50 values ranging from 51.2 μM to 66.2 μM, compared favorably to fluconazole . Additionally, antibacterial assays revealed that several compounds were more effective than ciprofloxacin against Bacillus subtilis.

Table 2: Antifungal and Antibacterial Activity of Anilinopyridine Derivatives

| Compound | Target Organism | IC50/MIC (μg/mL) | Comparison Drug |

|---|---|---|---|

| 5j | Candida albicans | IC50 = 51.2 | Fluconazole (40.0) |

| 5a | E. coli | MIC = 94.2 | Ciprofloxacin |

| - | Bacillus subtilis | MIC = <100 | Ciprofloxacin |

The biological activity of this compound derivatives can be attributed to their ability to interact with specific molecular targets:

- Microtubule Dynamics : Compounds like 4d disrupt microtubule formation, leading to cell cycle arrest and apoptosis.

- Biofilm Inhibition : Some derivatives inhibit biofilm formation in fungi by targeting proteins involved in adhesion and aggregation.

- Cytotoxicity : Gold(I) and Silver(I) complexes formed with this compound have shown cytotoxic effects against colorectal adenocarcinoma (Caco-2) and breast adenocarcinoma cell lines, indicating potential for further development as anticancer agents .

Case Studies

In one study, a series of gold complexes with this compound were evaluated for their cytotoxicity against various cancer cell lines. The results indicated that these complexes exhibited significant cytotoxic effects, particularly against breast adenocarcinoma cells, demonstrating the potential for developing novel therapeutic agents based on this scaffold .

Propriétés

IUPAC Name |

N-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-9H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDSSSKDWYXKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40216522 | |

| Record name | N-2-Pyridylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6631-37-4 | |

| Record name | N-Phenyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6631-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-2-Pyridylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006631374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6631-37-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-2-Pyridylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-2-pyridylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Anilinopyridine?

A1: The molecular formula of this compound is C11H10N2, and its molecular weight is 170.21 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound has been extensively studied using various spectroscopic techniques, including:

- UV-Vis Spectroscopy: Used to determine the tautomeric equilibrium between the amino and imino forms of this compound in solution. Studies suggest the amino tautomer is favored. [, ]

- IR and Raman Spectroscopy: Provides information about the vibrational modes of the molecule and has been used to calculate thermodynamic functions. [, ]

- NMR Spectroscopy: Both 1H and 13C NMR have been used to confirm the structure of this compound and its derivatives. [, ]

Q3: What tautomeric forms exist for this compound and which is predominant in solution?

A3: this compound can exist in two tautomeric forms: the amino form and the imino form. Studies using model compounds and UV, IR, and NMR spectroscopy suggest that the amino tautomer is significantly favored in solution. [, , ]

Q4: How does substitution on the pyridine or aniline ring affect tautomerism in this compound derivatives?

A4: Introducing electron-withdrawing groups, like a nitro group, at the 5-position of the pyridine ring further shifts the tautomeric equilibrium towards the amino form. This effect is observed in 5-nitro-2-anilinopyridine. []

Q5: How does the reactivity of this compound with phenyl isocyanate differ from that of its methyl-substituted derivatives?

A5: While this compound and its 5-methyl derivative react with phenyl isocyanate at room temperature to form 1-phenylcarbamoyl-2-phenylimino-1,2-dihydropyridines, the 3-methyl and 3,5-dimethyl derivatives react differently. At 90°C, they yield 2-(N-phenylcarbamoylanilino)pyridine derivatives instead. []

Q6: Can this compound act as a ligand in metal complex formation?

A6: Yes, this compound readily acts as a ligand in various metal complex formations.

- Ruthenium Complexes: It reacts with [Ru3(CO)12] to form trinuclear hydrido clusters. [] It can also act as an equatorial ligand to form diruthenium complexes. []

- Gold and Silver Complexes: Used to synthesize mononuclear and dinuclear gold(I) and silver(I) complexes with potential anticancer activity. []

- Copper Complexes: Forms a dinuclear copper(I) complex with copper acetate. []

- Titanium Complexes: Reacts with titanium tetrachloride to produce mononuclear monochloro complexes containing two or three this compound ligands. []

- Diosmium Complexes: Used in the synthesis of diosmium(III) compounds, including ethynyl and butadiynyl derivatives, which exhibit interesting electrochemical properties. []

Q7: How does the presence of substituents on the pyridine ring influence the reactivity of this compound with [Ru3(CO)12]?

A7: While substituents on the pyridine ring do not affect the formation of hydrido trinuclear clusters with [Ru3(CO)12], they impact the fluxional behavior of the resulting complexes. []

Q8: How does this compound compare to 2-pyridone in its reactivity with [Ru3(CO)12]?

A8: Unlike this compound, 2-pyridone reacts with [Ru3(CO)12] to form either a polymeric structure, [{Ru2(μ-Opy)2(CO)4}n], or a dimeric complex, [Ru2(μ-Opy)2(CO)4(HOpy)2], depending on the reactant ratio. []

Q9: Can this compound undergo cycloauration reactions?

A9: Yes, this compound readily undergoes cycloauration with gold(III) salts like H[AuCl4]·4H2O and Na[AuCl4]·2H2O. This reaction directly yields the six-membered cycloaurated complex [AuCl2(pap-C1, N)], where pap represents the cycloaurated this compound ligand. []

Q10: Does this compound exhibit any biological activity?

A10: While this compound itself has limited reported biological activity, its derivatives, particularly its metal complexes and conjugates, have shown promising results in various biological assays. [, , ]

Q11: What is the potential of this compound derivatives as anticancer agents?

A11: Several this compound derivatives, particularly gold(I) and silver(I) complexes, display cytotoxic activity against colorectal and breast cancer cell lines. These complexes induce cell death through various mechanisms, including caspase activation and mitochondrial membrane potential disruption. [] Additionally, this compound-arylpropenone conjugates exhibit potent antitubulin activity and induce apoptosis in cancer cells. [] Similarly, this compound-3-acrylamides were explored as tubulin polymerization inhibitors with cytotoxic activity. []

Q12: Can this compound or its derivatives act as ligands in catalytic reactions?

A12: Yes, this compound can serve as a directing group in iridium-catalyzed C-H borylation reactions. This approach allows for the efficient ortho-borylation of arenes, including pharmaceuticals, with high selectivity. []

Q13: What is the mechanism of iridium-catalyzed C-H borylation using this compound as a directing group?

A13: Mechanistic studies, including kinetic isotope effects and DFT calculations, suggest that the reaction proceeds through an iridium-boryl intermediate. The C-H activation step, directed by the this compound moiety, is turnover-limiting. Interestingly, no significant primary kinetic isotope effect is observed for this step. []

Q14: Have there been any computational studies on this compound and its derivatives?

A14: Yes, computational chemistry methods have been employed to study this compound. These include:

- Quantum Chemical Calculations (CNDO-CI-1): Used to simulate and analyze UV absorption spectra, providing insights into tautomerism and rotamerism. []

- Density Functional Theory (DFT) Calculations: Employed to investigate the mechanism of iridium-catalyzed C-H borylation reactions using this compound as a directing group. []

- Molecular Docking Studies: Used to predict the binding mode of this compound derivatives with biological targets, such as tubulin, and to rationalize their observed activities. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.